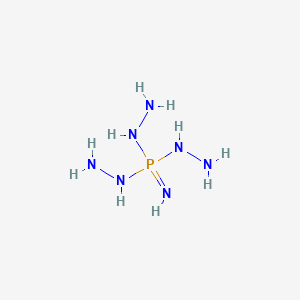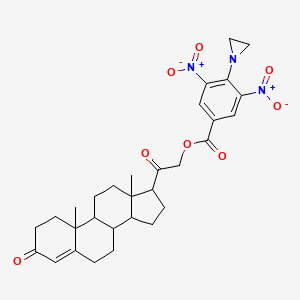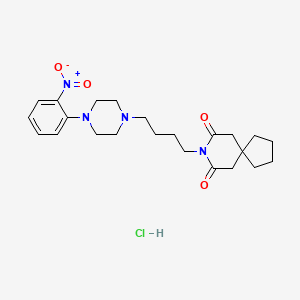
2-Oxazolidinone, 3-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-hexyl- is a chemical compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atomsThe oxazolidinone ring system is a versatile scaffold in synthetic organic chemistry, often used for its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-hexyl- can be achieved through several methods. One common approach involves the [3+2] coupling reaction of isocyanates with epoxides. This reaction is typically catalyzed by bifunctional phase-transfer catalysts and carried out in the presence of a solvent such as PhCl at elevated temperatures (around 100°C) for several hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-hexyl- often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process or the application of palladium-catalyzed N-arylation reactions to introduce specific substituents onto the oxazolidinone ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The oxazolidinone ring can undergo substitution reactions, particularly N-arylation, where aryl groups are introduced onto the nitrogen atom
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, carbon dioxide for ring-opening reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions are typically functionalized oxazolidinone derivatives, which can have enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-hexyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-hexyl- involves its interaction with specific molecular targets. For instance, oxazolidinone antibiotics inhibit bacterial growth by binding to the peptidyl transferase center of the bacterial ribosome, thereby interfering with protein synthesis . This mechanism is crucial for its antibacterial activity and is being explored for other therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-hexyl- include:
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Radezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-hexyl- is unique due to its specific hexyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Eigenschaften
CAS-Nummer |
27372-18-5 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-hexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-10-7-8-12-9(10)11/h2-8H2,1H3 |
InChI-Schlüssel |
LAXKSSXZHUGEBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

